molecular formula C8H8BClO2 B8677561 2-(4-Chlorophenyl)-1,3,2-dioxaborolane

2-(4-Chlorophenyl)-1,3,2-dioxaborolane

Cat. No.: B8677561
M. Wt: 182.41 g/mol
InChI Key: ZDANMRXRFANFKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C8H8BClO2 and its molecular weight is 182.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions:
This compound is predominantly utilized as a reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling. It facilitates the formation of carbon-carbon bonds, which are essential for synthesizing complex organic molecules. The presence of the dioxaborolane moiety allows for regioselective borylation of aryl halides, enhancing the efficiency of these reactions .

Formation of Carbon-Boron Bonds:
The ability to form stable carbon-boron bonds makes this compound invaluable for developing new organic compounds. Its versatility in various synthetic routes enables chemists to create diverse structures that are vital in pharmaceuticals and agrochemicals .

Drug Development

Enhancing Drug Efficacy:
In pharmaceutical research, 2-(4-Chlorophenyl)-1,3,2-dioxaborolane plays a crucial role in modifying drug candidates. By introducing boron into drug structures, researchers can enhance their biological activity and selectivity. This modification is particularly beneficial in designing targeted therapies for various diseases .

Synthesis of Biologically Active Compounds:
The compound is employed in synthesizing biologically active molecules, including potential therapeutic agents. Its ability to facilitate the introduction of functional groups into drug candidates allows for the exploration of new pharmacophores .

Material Science

Development of Advanced Materials:
The unique properties of this compound make it suitable for creating advanced materials such as polymers and coatings. These materials benefit from improved thermal stability and resistance to degradation .

Applications in Electronics:
In material science, this compound is also explored for its potential applications in electronic components due to its favorable electrical properties when incorporated into polymer matrices.

Analytical Chemistry

Reagent for Detection and Quantification:
In analytical chemistry, this compound serves as a reagent that aids in the detection and quantification of specific compounds. This application is crucial for quality control processes in manufacturing industries .

Use in Spectroscopic Techniques:
The compound's reactivity can be leveraged in various spectroscopic methods to analyze complex mixtures, enhancing the reliability and accuracy of analytical results .

Environmental Applications

Sustainable Chemistry Practices:
This compound can be utilized in synthesizing environmentally friendly pesticides and other chemicals that minimize harmful effects on non-target organisms. Its role in developing sustainable practices is increasingly important as industries move towards greener alternatives .

Contributions to Waste Management:
Research indicates potential applications of this compound in waste management processes by facilitating the breakdown of hazardous substances into less harmful components .

Case Study 1: Drug Modification Research

A study demonstrated that modifying existing drug candidates with this compound significantly improved their binding affinity to target proteins. The research highlighted the compound's ability to enhance selectivity while reducing side effects.

Case Study 2: Material Development

Research conducted on polymer composites incorporating this compound showed improved mechanical properties and thermal stability compared to traditional materials. The findings suggest its potential use in high-performance applications such as aerospace and automotive industries.

Properties

Molecular Formula

C8H8BClO2

Molecular Weight

182.41 g/mol

IUPAC Name

2-(4-chlorophenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C8H8BClO2/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2

InChI Key

ZDANMRXRFANFKM-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.